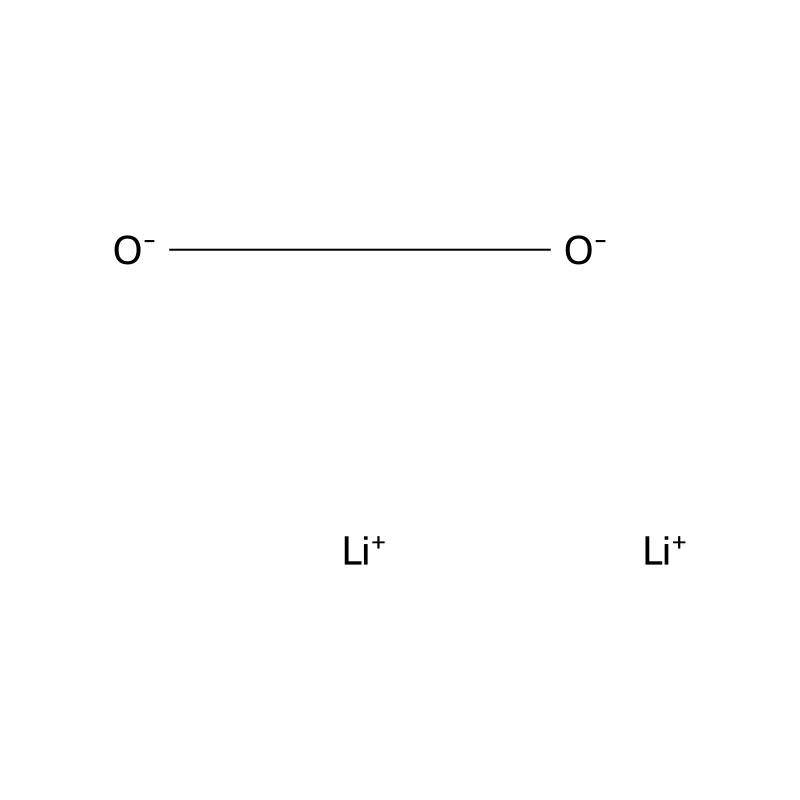Lithium peroxide (Li2(O2))

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Isomeric SMILES
Li-O2 Batteries
Lithium peroxide plays a crucial role in the development of next-generation Li-O2 batteries, considered a promising alternative to traditional lithium-ion batteries. These batteries hold the potential for significantly higher energy density, translating to longer battery life for electronic devices and electric vehicles. However, challenges remain in managing the formation and morphology of Li2O2 during battery operation, as it can affect performance and cycle life []. Recent research has focused on understanding the growth mechanism of Li2O2 inside the battery, aiming to optimize its formation and improve battery performance [].
Life Support Systems and Environmental Control
Lithium peroxide shows promise for use in closed-loop life support systems due to its ability to regenerate oxygen from carbon dioxide (CO2). In space missions or submarines, where resources are limited, this property becomes crucial for maintaining a breathable atmosphere. Research explores using Li2O2 in combination with other chemicals to create a self-sustaining system for removing CO2 and generating oxygen [].
Chemical Synthesis
Li2O2 acts as a strong oxidizing agent and can be used as a catalyst in various chemical reactions. Researchers are exploring its potential to facilitate the synthesis of complex molecules and materials, potentially leading to new discoveries in fields like organic synthesis and materials science [].
Environmental Remediation
Due to its ability to oxidize harmful pollutants, Li2O2 is being investigated for its potential application in environmental remediation. Research suggests it might be effective in degrading organic contaminants in soil and water, offering a potential solution for cleaning up polluted environments [].
Lithium peroxide, with the chemical formula , is an inorganic compound that appears as a white powder or sandy yellow granular solid. It is notable for its strong oxidizing properties and is classified as a powerful alkaline substance. Lithium peroxide is primarily used in the production of oxygen and has applications in various fields, including energy storage systems and chemical synthesis. Its reactivity with water and air generates heat and can produce corrosive lithium hydroxide, making it essential to handle with care due to its potential hazards .
Lithium peroxide is a strong oxidizing agent and can ignite combustible materials upon contact []. It's also a severe skin, eye, and respiratory irritant [].
- Toxicity: Data on the specific toxicity of lithium peroxide is limited. However, due to its alkaline nature, it can cause irritation and burns upon contact [].
- Flammability: Lithium peroxide can accelerate the burning of organic materials [].
- Reactivity: Reacts violently with water, releasing heat and corrosive lithium hydroxide [].
Lithium peroxide can be synthesized through various methods:
- Direct Reaction of Lithium with Oxygen:
- This method involves burning lithium metal in an oxygen-rich environment, which directly produces lithium peroxide.
- Reaction of Lithium Hydroxide with Hydrogen Peroxide:
- Thermal Decomposition of Lithium Hydroperoxide:
Lithium peroxide has several important applications:
- Energy Storage:
- Chemical Synthesis:
- Lithium peroxide is utilized in organic synthesis as an oxidizing agent due to its ability to release oxygen under controlled conditions.
- Production of Oxygen:
Research on the interactions involving lithium peroxide has focused on its behavior under different environmental conditions:
- Reactivity with Atmospheric Components:
- Electrochemical Properties:
Lithium peroxide shares similarities with other peroxides but has unique properties that distinguish it:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium Peroxide | Used as a bleaching agent; reacts vigorously with water | |
| Potassium Peroxide | Strong oxidizer; used in various chemical processes | |
| Barium Peroxide | Used in pyrotechnics; less soluble than lithium peroxide | |
| Calcium Peroxide | Used for oxygen release; less reactive than lithium peroxide |
Uniqueness of Lithium Peroxide- Higher Reactivity: Compared to sodium and potassium peroxides, lithium peroxide exhibits higher reactivity with atmospheric moisture.
- Energy Density: In energy storage applications, it offers higher theoretical specific energy compared to other metal peroxides.
- Stability: While being reactive, it has a relatively stable structure under dry conditions compared to other peroxides which may decompose more readily.
Crystal Structure
Lithium peroxide crystallizes in a hexagonal lattice (space group P6₃/mmc) with two inequivalent Li⁺ sites. Each Li⁺ ion coordinates with six oxygen atoms, while the peroxide ion (O₂²⁻) forms an eclipsed "ethane-like" Li₆O₂ subunit with an O-O bond distance of 1.5 Å. This arrangement, first proposed by Föppl, was confirmed through X-ray diffraction and density functional theory (DFT) calculations, resolving historical disputes about its configuration. The antifluorite-related structure ensures stability up to 450°C, beyond which it decomposes into lithium oxide (Li₂O) and oxygen.
Electronic and Spectral Characteristics
Nonresonant inelastic X-ray scattering (NIXS) spectra and Bethe-Salpeter equation (BSE) simulations reveal a direct bandgap of 3.2 eV, consistent with its insulating behavior. The linear geometry of gaseous Li₂O₂ molecules contrasts with the bent structure of water, underscoring its ionic bonding nature.
Physical Description
Color/Form
Density
Melting Point
GHS Hazard Statements
H271 (36.23%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H272 (63.77%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (56.52%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Oxidizer;Corrosive
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
... Reaction of lithium hydroxide solution with hydrogen peroxide; it can be isolated by careful evaporation in vacuum
Lithium peroxide is obtained by reaction of hydrogen peroxide and lithium hydroxide in ethanol or water.







